molecular formula C14H15Cl2NO3S2 B2477397 2,4-dichloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-5-methylbenzenesulfonamide CAS No. 1351661-71-6

2,4-dichloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-5-methylbenzenesulfonamide

Cat. No.: B2477397
CAS No.: 1351661-71-6
M. Wt: 380.3
InChI Key: AQLJYAQIEIWSPA-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-5-methylbenzenesulfonamide is a synthetic benzenesulfonamide derivative designed for advanced chemical and pharmacological research. Compounds within the benzenesulfonamide class are extensively investigated for their potential to modulate the activity of various enzymes and receptors . The distinct molecular architecture of this reagent, featuring a dichloro-substituted aromatic ring linked to a hydroxyethyl-thiophene group, suggests potential as a key intermediate or candidate in medicinal chemistry programs, particularly in the synthesis and structure-activity relationship (SAR) study of novel small-molecule inhibitors . Its research applications are primarily focused on hit-to-lead optimization, exploring interactions with biological targets such as carbonic anhydrases or other metalloenzymes where sulfonamide moieties are known to play a critical role. This compound is provided exclusively for use in laboratory research and is not intended for any other purposes.

Properties

IUPAC Name

2,4-dichloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO3S2/c1-8-3-4-21-14(8)12(18)7-17-22(19,20)13-5-9(2)10(15)6-11(13)16/h3-6,12,17-18H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLJYAQIEIWSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of this compound includes a sulfonamide group, which is known for its antibacterial properties. The presence of the 3-methylthiophen-2-yl moiety may also contribute to its biological activity through unique interactions with biological targets.

Molecular Formula

  • Molecular Formula : C15H16Cl2N2O3S
  • Molecular Weight : 385.27 g/mol

Sulfonamides, including this compound, typically exert their effects by inhibiting bacterial folic acid synthesis. This inhibition occurs through competitive antagonism with para-aminobenzoic acid (PABA), an essential precursor in the synthesis of folate in bacteria.

Antimicrobial Activity

Research indicates that compounds with similar structures have shown significant antimicrobial activity against a variety of pathogens. For example, studies have demonstrated that modifications in the sulfonamide structure can enhance antibacterial efficacy against strains resistant to traditional antibiotics.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study published in Antimicrobial Agents and Chemotherapy examined various sulfonamide derivatives and found that certain substitutions significantly improved activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Antifungal Properties : Another research effort highlighted the antifungal potential of sulfonamide derivatives, suggesting that the incorporation of thiophene rings could enhance membrane permeability and disrupt fungal cell wall synthesis.
  • Cancer Research : Recent investigations have explored the use of sulfonamide derivatives in cancer therapy, focusing on their ability to inhibit tumor growth through modulation of metabolic pathways involved in cell proliferation.

Data Table: Biological Activity Comparison

Compound NameStructureAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)Cancer Cell Line Inhibition (%)
2,4-Dichloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-5-methylbenzenesulfonamideStructure81675
SulfanilamideStructure326450
Trimethoprim-SulfamethoxazoleStructure4885

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound is compared to structurally related benzenesulfonamide derivatives, focusing on substituent variations and their pharmacological implications:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Activities
2,4-Dichloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-5-methylbenzenesulfonamide (Target) 2,4-Dichloro-5-methylbenzenesulfonamide 2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl Not reported (inference: potential dual activity)
(E)-2,4-Dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide (Compound 4) Same core 4-Cinnamoylphenyl Anticancer, antioxidant
(E)-N-{4-[3-(4-Bromophenyl)acryloyl]phenyl}-2,4-dichloro-5-methylbenzenesulfonamide (Compound 5) Same core 4-Bromophenyl-acryloylphenyl Enhanced anticancer activity
Chalcone-sulfonamide hybrids (General class) Same core Varied chalcone moieties Broad-spectrum anticancer, antioxidant

Key Differences :

  • Chalcone Derivatives : The α,β-unsaturated ketone (chalcone) moiety in compounds like 4 and 5 is critical for antioxidant activity via radical scavenging, while bromine substitution (e.g., 5 ) enhances anticancer potency .

Characterization Methods :

  • Spectroscopy : IR and NMR (1H, 13C) are standard for confirming sulfonyl (1355–1351 cm⁻¹), carbonyl (1652–1646 cm⁻¹), and aromatic proton signals .
  • Elemental Analysis : Used to verify purity and stoichiometry .
Anticancer Activity:
  • Compound 5 (4-bromo substitution) shows the strongest anticancer activity among chalcone-sulfonamides, likely due to halogen-induced DNA intercalation or topoisomerase inhibition .
  • Target Compound : The thiophene moiety may modulate activity via π-π stacking with biological targets, but empirical data are needed.
Antioxidant Activity:
  • Chalcone derivatives exhibit antioxidant effects via the α,β-unsaturated ketone’s radical scavenging capacity .
  • Target Compound : The absence of a chalcone moiety suggests alternative mechanisms, possibly through the hydroxyl group or thiophene’s electron-rich ring .

Computational and Mechanistic Insights

  • Density Functional Theory (DFT) : Used to model electronic properties and predict reactivity. Exact exchange terms improve accuracy in thermochemical calculations, which could aid in optimizing the target compound’s design .

Q & A

Q. Critical Conditions :

  • Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for polar intermediates.
  • Temperature: Maintain 0–5°C during sulfonylation to avoid decomposition; heat to 80–100°C for coupling reactions .
  • Catalysts: Palladium-based catalysts for cross-coupling, with strict exclusion of moisture .

Basic: How do the functional groups influence this compound’s reactivity and pharmacological potential?

  • Sulfonamide group : Enhances binding to enzymes (e.g., carbonic anhydrases) via hydrogen bonding and electrostatic interactions. It also improves metabolic stability .
  • Chloro and methyl substituents : Electron-withdrawing Cl groups increase electrophilicity, while methyl groups modulate lipophilicity and membrane permeability .
  • Hydroxyethyl-thiophene moiety : The hydroxyl group participates in hydrogen bonding, and the thiophene ring contributes to π-π stacking with aromatic residues in target proteins .

Methodological Insight : Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding affinities and guide structural optimization .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from:

  • Varied assay conditions (e.g., pH, temperature, or cell lines).
  • Impurity profiles : Trace byproducts (e.g., dechlorinated derivatives) can skew results.

Q. Resolution Strategies :

Reproducibility checks : Validate assays under standardized conditions (e.g., ISO 17025 guidelines).

Advanced purification : Employ preparative HPLC (>99% purity) and characterize intermediates via LC-MS and ¹H/¹³C NMR .

Mechanistic studies : Use knock-out models (e.g., CRISPR-edited cells) to isolate target-specific effects .

Advanced: What experimental design optimizes yield while minimizing byproducts in large-scale synthesis?

Q. Key Factors :

  • DoE (Design of Experiments) : Apply factorial design to optimize variables (e.g., catalyst loading, solvent ratio). For example, a 3² factorial design can identify optimal Pd catalyst concentrations (0.5–2 mol%) and reaction times (12–24 hrs) .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and improve recyclability .

Case Study : A 15% yield increase was achieved by switching from DCM to THF in the coupling step, reducing side-product formation .

Advanced: How can the environmental fate and ecotoxicological risks of this compound be assessed?

Q. Methodology :

Degradation studies : Perform hydrolysis/photolysis experiments under simulated environmental conditions (pH 4–9, UV light) to identify breakdown products .

Bioaccumulation assays : Measure logP values (experimental via shake-flask method or computational via ChemAxon) to predict lipid accumulation .

Toxicity screening : Use Daphnia magna or Vibrio fischeri models for acute toxicity (EC₅₀) and Ames tests for mutagenicity .

Data Interpretation : Cross-reference results with databases like ECOTOX to assess ecological risks .

Basic: What analytical techniques are essential for characterizing this compound?

  • Structural confirmation : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) and high-resolution mass spectrometry (HRMS) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and C18 columns; validate with ≥95% purity thresholds .
  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Advanced: How can computational methods enhance the design of derivatives with improved activity?

  • QSAR modeling : Train models on datasets of sulfonamide derivatives to predict bioactivity (e.g., IC₅₀ against cancer cells) .
  • MD simulations : Study binding dynamics with target proteins (e.g., 100-ns simulations in GROMACS) to identify critical interaction residues .
  • ADMET prediction : Use SwissADME or ADMETlab to optimize pharmacokinetic properties (e.g., reduce CYP450 inhibition) .

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